An In-Depth Technical Guide to N-[3-(aminomethyl)phenyl]benzamide Hydrochloride: Properties, Synthesis, and Research Context
An In-Depth Technical Guide to N-[3-(aminomethyl)phenyl]benzamide Hydrochloride: Properties, Synthesis, and Research Context
This document provides a comprehensive technical overview of N-[3-(aminomethyl)phenyl]benzamide hydrochloride, a molecule of interest for researchers and professionals in drug development. Given that this compound is primarily recognized as a synthetic intermediate or research chemical, this guide moves beyond a simple data summary. It contextualizes the molecule within the broader landscape of medicinal chemistry, offers logical frameworks for its synthesis and analysis, and provides the foundational data necessary for its scientific exploration.
Core Molecular Identity and Physicochemical Characteristics
N-[3-(aminomethyl)phenyl]benzamide hydrochloride is a substituted benzamide derivative. The structure features a central benzamide core, which links a phenyl ring to a second phenyl ring substituted with an aminomethyl group at the meta-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a critical attribute for experimental handling and formulation.
The fundamental properties of this molecule are summarized below. It is important to note that while core identifiers are well-established, experimental data such as melting point and specific solubility parameters are not consistently reported across public domains, which is common for novel research chemicals.
Table 1: Physicochemical Properties of N-[3-(aminomethyl)phenyl]benzamide Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 1423032-67-0 | [1][2][3] |
| Molecular Formula | C₁₄H₁₅ClN₂O | [1][2] |
| Molecular Weight | 262.73 g/mol | [1][2] |
| IUPAC Name | N-[3-(aminomethyl)phenyl]benzamide;hydrochloride | [2][3] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CN.Cl | [2] |
| InChI Key | ACTWCZNIRLPXFW-UHFFFAOYSA-N | [2] |
| Storage Condition | Room temperature, keep dry and cool | [1] |
The Benzamide Scaffold: A Cornerstone in Medicinal Chemistry
While specific biological data for N-[3-(aminomethyl)phenyl]benzamide hydrochloride is not extensively documented, the benzamide scaffold it is built upon is a privileged structure in pharmacology. Understanding this context is crucial for hypothesizing its potential applications and designing future research.
Benzamide derivatives are known to interact with a wide array of biological targets, often by positioning key functional groups in precise orientations within enzyme active sites or receptor binding pockets. The amide linkage provides a rigid plane and hydrogen bonding capabilities, crucial for target recognition.
Key therapeutic roles of benzamide-containing molecules include:
-
Dopamine Receptor Antagonism: Many antipsychotic and antiemetic drugs feature a benzamide core that targets D2-like dopamine receptors.[4]
-
Enzyme Inhibition: The benzamide moiety can act as a zinc-binding group, a mechanism exploited in the design of Histone Deacetylase (HDAC) inhibitors for cancer therapy.[4] Other benzamides have shown inhibitory activity against enzymes like acetylcholinesterase and 12-lipoxygenase, relevant for Alzheimer's disease and inflammation, respectively.[4]
-
Antiviral Agents: Certain N-phenylbenzamide derivatives have been identified as potent inhibitors of Enterovirus 71 (EV71), demonstrating their potential in combating viral infections.[5]
-
Anticonvulsant Activity: Substituted benzamides have been evaluated for their ability to prevent seizures, with some analogues showing potency comparable to established drugs like phenytoin.[6]
-
Cholinesterase Inhibition: In the context of Alzheimer's disease, N-benzyl benzamide derivatives have been developed as highly selective, sub-nanomolar inhibitors of butyrylcholinesterase (BChE).[7]
The structure of N-[3-(aminomethyl)phenyl]benzamide hydrochloride, with its primary amine, offers a reactive handle for further chemical modification, allowing it to serve as a versatile building block for creating more complex and targeted therapeutic candidates.
Caption: Diverse biological roles of the benzamide scaffold.
Proposed Synthetic Strategy
A plausible two-step pathway would begin with a protected aminomethyl aniline, such as N-Boc-3-(aminomethyl)aniline, to prevent side reactions at the primary amine.
-
Amide Bond Formation: Reaction of N-Boc-3-(aminomethyl)aniline with benzoyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine. The solvent would typically be an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Deprotection and Salt Formation: Removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in DCM or hydrochloric acid in dioxane). This step simultaneously unmasks the primary amine and forms the desired hydrochloride salt.
Caption: Proposed two-step synthesis of the target compound.
Analytical Characterization Workflow
Proper characterization is essential to confirm the identity, purity, and stability of N-[3-(aminomethyl)phenyl]benzamide hydrochloride. A multi-platform approach is recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of small molecules. While a specific method for this compound is not published, methods developed for the related drug Benzydamine HCl can serve as an excellent starting point for development.[8][9][10]
Protocol: HPLC Method Development Framework
-
Column Selection: Start with a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is versatile for a wide range of small molecules.
-
Mobile Phase Preparation:
-
Aqueous Phase (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in HPLC-grade water. The acid improves peak shape for amine-containing compounds.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Initial Gradient:
-
Run a broad gradient from 5% to 95% Organic Phase (B) over 15-20 minutes to determine the approximate retention time of the compound.
-
Flow rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Detection: Use a UV detector. A preliminary scan should be performed to find the wavelength of maximum absorbance (λ-max), likely in the 210-260 nm range, typical for aromatic systems. A wavelength of 218 nm has been used for similar structures.[8]
-
Method Optimization: Adjust the gradient slope around the elution time of the target compound to achieve optimal separation from any impurities.
-
Validation: Once optimized, the method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines.
Structural Confirmation
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should readily show the molecular ion [M+H]⁺ corresponding to the free base (C₁₄H₁₄N₂O), confirming the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence and connectivity of all protons. Expect to see characteristic peaks for the aromatic protons on both phenyl rings, a singlet for the aminomethyl (-CH₂-) group, and a broad signal for the amide (-NH-) proton.
-
¹³C NMR: Will confirm the carbon skeleton of the molecule.
-
Caption: Integrated workflow for analytical characterization.
Safety, Handling, and Storage
As with any research chemical whose toxicological properties have not been fully investigated, N-[3-(aminomethyl)phenyl]benzamide hydrochloride must be handled with care. The following guidelines are synthesized from general safety data sheets for related chemical classes.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Hazard Statements: Based on related compounds, potential hazards may include:
-
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[11]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][12]
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
Conclusion
N-[3-(aminomethyl)phenyl]benzamide hydrochloride represents a valuable, yet underexplored, chemical entity. Its significance lies not in a well-defined biological role but in its potential as a versatile building block for drug discovery. The foundational benzamide scaffold is prevalent in numerous FDA-approved drugs and clinical candidates. By leveraging the information in this guide—from its core properties and potential synthetic routes to robust analytical and safety protocols—researchers are well-equipped to unlock the potential of this molecule and its future derivatives in the pursuit of novel therapeutics.
References
-
Chemsrc. CAS#:1423032-67-0 | n-[3-(aminomethyl)phenyl]benzamidehydrochloride. [Link]
-
PubChemLite. N-[3-(aminomethyl)phenyl]benzamide hydrochloride (C14H14N2O). [Link]
-
PubChem. N-[3-[3-(aminomethyl)phenyl]phenyl]benzamide. [Link]
-
Patsnap. Synthesis method of benzamidine hydrochloride - Eureka. [Link]
-
F1000Research. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. [Link]
-
Chen T, et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). [Link]
-
ResearchGate. (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. [Link]
-
Probes & Drugs. BENZYDAMINE. [Link]
-
Chem-Impex. N-(3-Aminomethyl-phenyl)methanesulfonamide. [Link]
-
Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
-
Patsnap Synapse. What is the mechanism of Benzydamine Hydrochloride? [Link]
-
MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]
-
PubMed. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. [Link]
-
MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
-
PubChem. N-(3-(Benzoylamino)phenyl)benzamide. [Link]
-
PubMed. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. [Link]
-
Zenodo. Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. [Link]
-
Science Publishing Group. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. [Link]
-
ResearchGate. (PDF) Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. [Link]
Sources
- 1. CAS#:1423032-67-0 | n-[3-(aminomethyl)phenyl]benzamidehydrochloride | Chemsrc [chemsrc.com]
- 2. 1423032-67-0 | N-[3-(Aminomethyl)phenyl]benzamide hydrochloride - AiFChem [aifchem.com]
- 3. N-[3-(Aminomethyl)phenyl]benzamide hydrochloride | 1423032-67-0 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zenodo.org [zenodo.org]
- 9. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 10. researchgate.net [researchgate.net]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. fishersci.com [fishersci.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
